ML241 HCl
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Overview
Description
ML241 HCl is a potent, selective, and reversible AAA ATPase p97 inhibitor . It blocks the degradation of p97-dependent proteasome substrate with an IC50 of 3.5 uM and induces caspases 3 and 7 . It also potently blocks proliferation in HCT15 and SW403 cells .
Synthesis Analysis
The synthesis of ML241 involves a structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns . Two improved inhibitors, ML240 and ML241, inhibit p97 ATPase with IC50 values of 100 nM .Molecular Structure Analysis
The molecular formula of ML241 HCl is C23H25ClN4O . The exact mass is not provided .Chemical Reactions Analysis
A structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns led to the discovery of two improved inhibitors, ML240 and ML241 . They inhibit p97 ATPase with IC50 values of 100 nM .Physical And Chemical Properties Analysis
The molecular weight of ML241 HCl is 408.9 g/mol . The elemental analysis shows that it contains C, 67.56; H, 6.16; Cl, 8.67; N, 13.70; O, 3.91 .Scientific Research Applications
Inhibition of Rotavirus Proliferation
ML241 hydrochloride has been found to have a significant effect on inhibiting rotavirus proliferation . Rotavirus is the main pathogen that causes severe diarrhea in infants and children under 5 years of age . The compound has shown low cytotoxicity during the virus adsorption, cell entry, and replication stages . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .
Antagonizing ERK 1/2 Activation
ML241 hydrochloride has been found to antagonize ERK 1/2 activation . The ERK1/2 is part of the MAPK signaling pathway, which plays a crucial role in various cellular processes .
Inhibition of IκBα Activation
The compound has been found to inhibit the activation of IκBα, which is a part of the NF-κB signaling pathway . This inhibition plays a role in its anti-RV effects .
Inhibition of p97 ATPase
ML241 hydrochloride is identified as a p97 ATPase inhibitor . The hexameric p97 protein belongs to the type II AAA (ATPase associated with diverse cellular activities) ATPase protein family and is conserved across all eukaryotes and is essential for life .
Role in Cell Division
The p97 protein, which ML241 hydrochloride inhibits, plays key roles in various cellular processes, including cell division .
Role in Homotypic Fusion of Endoplasmic Reticulum and Golgi Membranes
The p97 protein also plays a key role in the homotypic fusion of endoplasmic reticulum and Golgi membranes .
Role in Autophagosome Maturation
Another important role of the p97 protein is in autophagosome maturation . By inhibiting the p97 protein, ML241 hydrochloride can potentially influence this process .
Mechanism of Action
Target of Action
ML241 hydrochloride is a potent and selective inhibitor of p97 ATPase . The p97 ATPase is a member of the type II AAA (ATPases Associated with diverse cellular Activities) ATPase protein family, which is conserved in almost all eukaryotic organisms .
Mode of Action
ML241 hydrochloride competitively inhibits p97 relative to ATP . It disrupts the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing the degradation of p97-dependent proteasome substrates .
Biochemical Pathways
ML241 hydrochloride affects the MAPK signaling pathway . It inhibits the phosphorylation of ERK1/2, thereby inhibiting IκBα and activating the NF-κB signaling pathway . This results in an anti-Rotavirus (RV) role .
Pharmacokinetics
It’s known that ml241 hydrochloride has an ic50 value of 100 nm, indicating its potent inhibitory activity against p97 atpase .
Result of Action
ML241 hydrochloride has been shown to inhibit rotavirus proliferation effectively. It has low cytotoxicity during the virus adsorption, cell entry, and replication stages . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .
Action Environment
It’s known that ml241 hydrochloride has shown effective anti-rv effects both in vitro and in a suckling mouse model , suggesting that it can function effectively in different biological environments.
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O.ClH/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27;/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMHNNBOLCULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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